molecular formula C22H28O5 B158870 16-phenyl tetranor Prostaglandin E2 CAS No. 38315-44-5

16-phenyl tetranor Prostaglandin E2

Cat. No.: B158870
CAS No.: 38315-44-5
M. Wt: 372.5 g/mol
InChI Key: DXWJXQSQVUJRNS-YYWARMNLSA-N
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Description

Contextualizing Synthetic Prostanoid Analogs within Lipid Mediator Systems

Lipid mediators, including prostaglandins (B1171923), are signaling molecules derived from fatty acids that regulate a vast array of cellular and physiological functions. Prostaglandins are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and specific terminal synthases. nih.gov The biological effects of PGE2 are mediated through its interaction with four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. nih.gov Each of these receptors is coupled to different intracellular signaling pathways, leading to a diverse and sometimes opposing range of biological responses.

The inherent chemical and metabolic instability of natural prostaglandins presents a significant challenge for their use as investigational probes. This has led to the strategic design and synthesis of a wide variety of analogs. Modifications to the core prostaglandin (B15479496) structure, such as alterations to the omega-tail, can enhance the potency of compounds. nih.govresearchgate.net For instance, the addition of two methylene (B1212753) carbons to the ω-chain of PGE2, as seen in 20-ethyl PGE2, is a structural feature explored to potentially improve potency. caymanchem.com Similarly, the development of isosteric and stable analogs like 9-deoxy-9-methylene PGE2 has provided compounds that retain the biological profile of PGE2 with potentially fewer side effects. medchemexpress.com These synthetic analogs are invaluable tools in chemical biology, allowing researchers to explore the specific roles of different EP receptors and their downstream signaling cascades in various physiological and disease states.

The Role of 16-phenyl tetranor Prostaglandin E2 as a Metabolically Stable Investigational Tool

Among the array of synthetic PGE2 analogs, this compound stands out as a key investigational compound. This analog is characterized by the substitution of the terminal four carbons of the omega side chain with a phenyl group. This structural modification confers a significant degree of metabolic stability, protecting the molecule from rapid degradation in vivo and in vitro.

This enhanced stability makes 16-phenyl tetranor PGE2 a particularly useful tool for researchers. It allows for more sustained and predictable receptor activation, facilitating the detailed study of PGE2-mediated signaling pathways without the confounding variable of rapid metabolism. Research has shown that 16-phenyl tetranor PGE2 is a potent biological agent. For example, it has been demonstrated to be five times more potent than native PGE2 in inducing hypotension in animal models. chemicalbook.com Furthermore, its activity in inhibiting histamine-induced bronchoconstriction is comparable to that of PGE2. chemicalbook.com

The development of such metabolically stable analogs is crucial for advancing our understanding of the intricate roles of prostaglandins in health and disease. By providing a means to selectively and sustainably activate specific prostanoid receptors, these compounds enable a deeper exploration of the molecular mechanisms underlying inflammation, cardiovascular regulation, and other critical biological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWJXQSQVUJRNS-YYWARMNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38315-44-5
Record name 16-Phenyl-17,18,19,20-tetranorprostaglandin E2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38315-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies and Chemical Derivatization of Prostaglandin E2 Analogs

Stereoselective Synthesis Strategies for Core Prostanoid Structures

The cornerstone of prostaglandin (B15479496) synthesis lies in the stereocontrolled construction of the cyclopentanone (B42830) core bearing two side chains in a specific orientation. A landmark achievement in this field is the development of the Corey lactone, a versatile bicyclic intermediate that has been instrumental in the synthesis of a vast array of prostaglandins (B1171923) and their analogs. nih.govresearchgate.netnih.govrsc.orgoup.com

The synthesis of the Corey lactone itself has been a subject of extensive research, with numerous strategies developed to achieve high stereoselectivity and efficiency. researchgate.netrsc.orgoup.com These methods often employ a Diels-Alder reaction to establish the initial stereochemistry of the cyclopentane (B165970) ring, followed by a series of transformations including Baeyer-Villiger oxidation and iodolactonization to install the requisite functional groups with precise stereocontrol. oup.com More recent advancements have focused on developing more concise and scalable routes to the Corey lactone and its equivalents, including chemoenzymatic and radical-based approaches. nih.gov These methodologies provide a robust platform for the divergent synthesis of various prostaglandin analogs, including those with complex side-chain modifications.

Development of Omega Chain Modifications for Analog Generation

The omega (ω) side chain of prostaglandins is a primary target for modification to alter their biological activity and metabolic profile. By introducing various structural motifs, chemists can fine-tune the interaction of these analogs with their receptors and influence their enzymatic degradation.

Introduction of Phenyl and Phenoxy Moieties at the C-16 Position

The incorporation of aromatic rings, such as phenyl and phenoxy groups, into the omega chain has been a particularly successful strategy. A systematic search for PGE2 analogs with improved tissue selectivity and metabolic stability led to the synthesis of a series of compounds where the n-amyl carbinol side chain was replaced by a phenyl ring. nih.gov This modification was based on the structural consideration of incorporating the 17,18-cis-double bond of PGE1 into an aromatic ring. nih.gov

The synthesis of these analogs typically involves the elaboration of the omega chain from a suitable precursor, often derived from the Corey aldehyde. The phenyl or phenoxy group is introduced as part of a phosphonate (B1237965) or other coupling reagent that is then attached to the cyclopentanone core. For instance, the synthesis of 16-phenoxy analogs has been reported, highlighting the versatility of synthetic strategies in introducing such moieties. caymanchem.com

Alterations in Tetranor and Trinornor Modifications

The terms "tetranor" and "trinor" refer to the shortening of the carboxylic acid side chain of the prostaglandin by four and three carbon atoms, respectively. This modification significantly impacts the metabolic stability of the resulting analog. The synthesis of tetranor and trinor prostaglandins generally follows the established routes for prostaglandin synthesis, with the key difference being the use of a shorter alpha-chain precursor during the Wittig reaction or other coupling steps.

A concise synthesis of tetranor-PGE1, a metabolite of PGE1 and PGE2, has been described, showcasing the methodologies applicable to the construction of these shortened analogs. researchgate.net The synthesis of 17-phenyl-18,19,20-trinorprostaglandins has also been reported, demonstrating the combination of phenyl substitution with side-chain truncation. caymanchem.comnih.gov These modifications are crucial in developing analogs like 16-phenyl tetranor Prostaglandin E2, which combines the features of a shortened side chain and a terminal phenyl group.

Incorporation of Heteroatoms and Ring Structures within Side Chains

While specific examples detailing the incorporation of heteroatoms directly into the side chain of this compound are not extensively documented in readily available literature, the general principles of prostaglandin synthesis allow for such modifications. Synthetic strategies can be adapted to include precursors containing heteroatoms (e.g., oxygen, sulfur, or nitrogen) in the side-chain building blocks. Similarly, the inclusion of other ring systems, apart from the phenyl group, in the omega chain is a known strategy for creating novel prostaglandin derivatives.

Chemical Derivatization for Modulating Pharmacological Properties

Beyond the core structure and side chains, the terminal functional groups of prostaglandins offer opportunities for chemical derivatization to fine-tune their pharmacological profiles.

Carboxyl-Terminus Modification Approaches

The carboxylic acid at the C-1 position is a key feature of most prostaglandins and is crucial for their biological activity. However, modification of this group can lead to prodrugs with improved pharmacokinetic properties or analogs with altered receptor interactions.

Esterification of the carboxyl group is a common strategy to enhance lipophilicity and improve absorption. For instance, the isopropyl ester of some prostaglandin analogs has been shown to be an effective prodrug form. More complex modifications, such as the formation of amides and sulfonamides, have also been explored to modulate the acidity and steric bulk at the C-1 terminus, thereby influencing the compound's interaction with its target receptors and metabolic enzymes. These derivatization approaches are generally applicable to a wide range of prostaglandin analogs, including this compound.

Esterification and Other Prodrug Strategies for Enhanced Delivery in Research Models

The application of prostaglandin analogs like this compound in research models is often complicated by their physicochemical properties. Prostaglandins are carboxylic acids, which are typically ionized at physiological pH, limiting their passive diffusion across biological membranes. Furthermore, rapid metabolism can reduce their bioavailability and duration of action in experimental systems. To overcome these barriers, prodrug strategies, particularly esterification, are employed to enhance the delivery and efficacy of these compounds in research settings. uef.fimdpi.com

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in vivo to release the active agent. uef.finih.gov This approach is a key tool used to improve the pharmaceutical properties of a compound without altering its intrinsic activity. For prostaglandin analogs, the primary goal is often to transiently mask the polar carboxylic acid group, thereby increasing lipophilicity and facilitating absorption and distribution in research models. mdpi.com

Esterification of the C-1 carboxyl group is the most common prodrug approach for prostaglandins. The resulting ester is more lipophilic than the parent carboxylic acid, allowing for enhanced passage through cell membranes. Once inside the target tissue, ubiquitous endogenous esterase enzymes hydrolyze the ester bond, regenerating the active prostaglandin analog. mdpi.com This strategy effectively creates a shuttle system, delivering the active compound to its site of action.

While specific research detailing the esterification of this compound is not extensively published, the principles can be effectively illustrated by examining prodrugs of structurally related PGE2 analogs. A notable example is the p-(p-acetamidobenzamido) phenyl ester of 16,16-dimethyl Prostaglandin E2. caymanchem.com This derivative serves as a potential prodrug, converting the parent molecule into a crystalline solid, which can offer advantages in terms of stability and handling for experimental use. caymanchem.com The ester linkage is designed to be cleaved to release the active PGE2 analog.

The table below details the properties of this example of a prostaglandin ester prodrug, illustrating the chemical modifications and resulting physicochemical characteristics relevant to its use in research.

CompoundParent DrugProdrug MoietyPhysical FormKey FeatureReference
16,16-dimethyl Prostaglandin E2 p-(p-acetamidobenzamido) phenyl ester16,16-dimethyl Prostaglandin E2p-(p-acetamidobenzamido) phenyl esterCrystalline SolidPotential prodrug with modified physical properties for research applications. caymanchem.com

Other prodrug strategies applicable to prostaglandin research include the synthesis of different types of esters (e.g., methyl, ethyl) or amides to fine-tune properties like solubility and hydrolysis rate. The choice of the promoiety attached to the parent drug is critical, as it dictates the stability, lipophilicity, and release kinetics of the prodrug, allowing researchers to tailor the delivery characteristics to the specific requirements of an experimental model.

Cellular and Molecular Biological Effects of 16 Phenyl Tetranor Prostaglandin E2 in in Vitro and Ex Vivo Research Models

Modulation of Immune Cell Function and Inflammatory Responses

A comprehensive review of available scientific literature yielded no specific studies investigating the direct effects of 16-phenyl tetranor Prostaglandin (B15479496) E2 on the functions of immune cells or inflammatory responses as outlined below. Research has largely focused on other Prostaglandin E2 (PGE2) analogs. Therefore, specific data for 16-phenyl tetranor Prostaglandin E2 on these parameters are not available.

Effects on Macrophage Migration, Chemokinesis, and Polarization States

There is currently no published research specifically detailing the effects of this compound on macrophage migration, chemokinesis, or the modulation of their polarization states (e.g., M1 vs. M2).

Regulation of Proinflammatory Cytokine and Chemokine Expression (e.g., TNF-α, IL-6, MCP-1) in Specific Cell Types (e.g., Synovial Fibroblasts, Monocytes)

Specific studies on the role of this compound in regulating the expression of proinflammatory cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or Monocyte Chemoattractant Protein-1 (MCP-1) in cell types like synovial fibroblasts or monocytes could not be identified in the existing scientific literature. While the broader PGE2 signaling pathway is known to influence cytokine production in these cells, data specific to the 16-phenyl tetranor analog is absent. tandfonline.comnih.gov

Impact on Nitric Oxide (NO) Production and Related Enzymatic Activities

The scientific literature lacks specific data on the impact of this compound on the production of nitric oxide (NO) and the activity of related enzymes, such as nitric oxide synthases (NOS).

Influence on Cell Proliferation, Differentiation, and Homeostasis

Role in Hippocampal Neurogenesis and Neuronal Progenitor Cell Biology

Research has identified a role for this compound in the biology of hippocampal neuronal progenitor cells, primarily in the context of inflammation-induced neurotoxicity. In vitro studies using murine adult hippocampal progenitor cells (aHPCs) have demonstrated that this compound can induce cytotoxic effects, which are mediated through the Prostaglandin E2 receptor subtype EP1.

Exposure of wild-type aHPCs to this compound resulted in a concentration-dependent increase in cell death, as measured by lactate (B86563) dehydrogenase (LDH) release. Critically, progenitor cells deficient in the EP1 receptor (EP1-/-) were found to be unresponsive to the cytotoxic effects of this compound. In contrast, cells lacking the EP2 receptor behaved similarly to wild-type cells, indicating that the EP1 receptor is specifically responsible for mediating the direct cytotoxic effects of this PGE2 analog on these cells in culture. These findings highlight a specific molecular pathway through which this compound can influence neuronal progenitor cell survival.

Experimental ModelCompoundConcentrationObserved EffectReceptor DependenceReference
Murine Adult Hippocampal Progenitor Cells (aHPCs)This compound1 to 100 µmol/LConcentration-dependent increase in cytotoxicity (LDH release)Mediated by EP1 receptor
EP1-/- Murine aHPCsThis compoundNot specifiedUnresponsive to cytotoxic effectsEP1 dependent
EP2-/- Murine aHPCsThis compoundNot specifiedShowed concentration-dependent cytotoxicity similar to wild-typeNot dependent on EP2

Effects on Hematopoietic Stem/Progenitor Cell Homeostasis and Engraftment

There are no specific studies in the available scientific literature that investigate the effects of this compound on the homeostasis, proliferation, or engraftment of hematopoietic stem and progenitor cells (HSPCs). Research in this area has predominantly focused on other stable derivatives of PGE2, such as 16,16-dimethyl PGE2 (dmPGE2), which has been shown to enhance HSC engraftment.

Induction of Wound-Associated Epithelial Cell Differentiation and Intestinal Repair Mechanisms

The process of intestinal wound healing is a complex and highly regulated sequence of events. A critical step in this process is the formation of a specialized cell type known as wound-associated epithelial (WAE) cells, which migrate to cover the injured area and re-establish the epithelial barrier. Research has firmly established that the parent compound, Prostaglandin E2 (PGE2), is a key driver of WAE cell differentiation. researchgate.netmedchemexpress.comnih.govnih.govnih.govpreprints.org This induction is primarily mediated through the activation of the Prostaglandin E2 receptor 4 (EP4). nih.govnih.gov

While direct experimental evidence specifically detailing the effects of this compound on WAE cell differentiation is not extensively documented in publicly available literature, its structural design as a metabolically stable analog of PGE2 suggests a strong likelihood of similar functional activity. The stability of this compound would theoretically allow for sustained activation of pro-reparative signaling pathways in the intestine. However, dedicated studies are required to definitively confirm and characterize the precise role and efficacy of this specific analog in promoting intestinal epithelial repair mechanisms.

Regulation of Specific Gene Expression Profiles and Transcriptional Activities

The biological effects of prostaglandins (B1171923) are intimately linked to their ability to modulate gene expression. This regulation occurs through the activation of specific signaling cascades that culminate in the altered activity of various transcription factors.

Transcriptional Activation of Nuclear Receptors (e.g., Nurr1) by Prostaglandin Analogs

Recent studies have highlighted the interaction between prostaglandins and the nuclear receptor family. Specifically, PGE2 has been shown to induce the expression of the orphan nuclear receptor Nurr1 (also known as NR4A2), a transcription factor with critical roles in neuronal function and inflammation. nih.gov The induction of Nurr1 by PGE2 is reported to occur through a cyclic AMP (cAMP) and protein kinase A (PKA)-dependent pathway. nih.gov Furthermore, other prostaglandin metabolites, such as Prostaglandin A2, have been found to directly bind to and activate Nurr1.

Currently, there is a lack of direct research investigating the specific effects of this compound on the transcriptional activity of Nurr1 or other nuclear receptors. Given its nature as a PGE2 analog, it is plausible that it could share the ability to influence nuclear receptor signaling, but this remains a hypothesis pending experimental validation.

Modulation of Cyclooxygenase (COX) and Prostaglandin E Synthase (mPGES-1, cPGES) Expression

The biosynthesis of prostaglandins is a tightly controlled enzymatic cascade involving cyclooxygenase (COX) and various prostaglandin synthases. PGE2 itself can influence this pathway, creating a positive feedback loop by stimulating the expression of COX-2, particularly in inflammatory and cancerous conditions. nih.gov This effect is often mediated through the EP2 and EP4 receptors. researchgate.netnih.govnih.gov

The impact of this compound on the expression of COX and Prostaglandin E Synthase (mPGES-1, cPGES) has not been specifically elucidated in available research. Understanding how this stable analog interacts with the machinery of prostaglandin synthesis would be crucial for a complete picture of its pharmacological profile.

Mechanisms of Metabolic Stability and Biotransformation of the Prostaglandin Analogs in Experimental Systems

A key feature of this compound is its enhanced metabolic stability compared to its parent compound, PGE2. This stability is a direct result of its chemical structure. The primary route of prostaglandin inactivation in vivo is the oxidation of the 15-hydroxyl group, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

The presence of a phenyl group at the 16th carbon position in this compound creates steric hindrance, effectively shielding the 15-hydroxyl group from enzymatic degradation. This structural modification significantly prolongs the half-life of the compound, thereby enhancing its biological activity.

While the principle of its metabolic stability is understood, detailed studies on the specific biotransformation pathways of this compound in experimental systems are not widely available. For instance, a related compound, 16-phenoxy tetranor Prostaglandin E2, has been identified as a metabolite of the drug sulprostone (B1662612). medchemexpress.comcaymanchem.com Further research is needed to map the metabolic fate of this compound and identify its potential metabolites.

Due to the limited specific data available for this compound, a data table cannot be generated at this time.

Structure Activity Relationship Sar Studies for 16 Phenyl Tetranor Prostaglandin E2 and Analog Series

Elucidation of Key Structural Determinants for EP Receptor Subtype Selectivity and Potency

The biological effects of Prostaglandin (B15479496) E2 are mediated by four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each subtype is coupled to distinct signaling pathways and exhibits a unique tissue distribution, leading to a variety of physiological and pathological responses. The development of selective agonists for these receptors is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing side effects.

While comprehensive studies detailing the EP receptor binding profile of 16-phenyl tetranor PGE2 are not extensively available in the public domain, insights can be gleaned from the analysis of related analogs. For instance, the closely related analog, 17-phenyl trinor Prostaglandin E2 , has been characterized as a potent agonist at both the EP1 and EP3 receptors. wikipedia.org This suggests that the presence of a phenyl ring in the lower side chain can confer significant activity at these receptor subtypes. The EP1 receptor is primarily coupled to Gq, leading to an increase in intracellular calcium, while the EP3 receptor is typically coupled to Gi, inhibiting adenylyl cyclase. nih.gov

The structural features of the prostaglandin scaffold itself are crucial for receptor interaction. The cyclopentanone (B42830) ring with its hydroxyl and keto groups, and the two side chains with specific stereochemistry, are all critical for binding to the EP receptors. The introduction of the 16-phenyl tetranor modification dramatically alters the lipophilicity and conformation of the lower side chain compared to native PGE2, which is a key factor in modulating receptor affinity and efficacy.

Impact of Phenyl Ring Substitution and Side Chain Configuration on Biological Activity

Systematic modifications of the 16-phenyl tetranor PGE2 structure have revealed critical insights into the features that govern its biological activity. The substitution of the terminal portion of the omega side chain with a phenyl group was a strategic move to enhance metabolic stability and explore new pharmacological profiles.

A pivotal study in this area led to the development of 13,14-dihydro-16-phenyl-omega-tetranor PGE2 . nih.gov This analog, which features the saturation of the 13,14-double bond in addition to the 16-phenyl modification, was found to exhibit a tissue-selective hypotensive profile. nih.gov This finding underscores the significant impact of even subtle changes in the upper side chain in concert with the phenyl-modified lower side chain. The saturation of the 13,14-double bond is a known strategy to increase metabolic stability by preventing oxidation by 15-hydroxyprostaglandin dehydrogenase.

Furthermore, research on related prostaglandin F analogs has shown that substitutions on the aryl ring can modulate potency. For instance, in the 11-deoxy-16-phenyl-PGF1α series, the introduction of a p-bromo or m-trifluoromethyl group on the phenyl ring was found to increase antifertility potency. researchgate.net While this is a different prostaglandin class, it highlights the potential for fine-tuning the electronic and steric properties of the phenyl ring to optimize biological activity.

The configuration of the side chains is also paramount. The natural stereochemistry of the hydroxyl groups at C-11 and C-15, and the relative orientation of the two side chains, are generally essential for high-affinity binding to prostaglandin receptors. Any alterations to this stereochemistry typically lead to a significant loss of activity.

Correlations between Chemical Modifications and Enhanced Metabolic Stability

A primary driver for the synthesis of 16-phenyl tetranor PGE2 and its analogs was the goal of improving upon the metabolic instability of native PGE2. Endogenous PGE2 has a very short half-life in circulation due to rapid metabolism, primarily initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the C-15 hydroxyl group.

The introduction of the 16-phenyl group provides steric hindrance that significantly protects the C-15 hydroxyl group from oxidation by 15-PGDH. This modification is a well-established strategy to increase the metabolic stability and duration of action of prostaglandin analogs. Consequently, 16-phenyl tetranor PGE2 is recognized as a metabolically stable synthetic analog of PGE2. caymanchem.com

Further modifications, such as the saturation of the 13,14-double bond to create 13,14-dihydro-16-phenyl-omega-tetranor PGE2, also contribute to enhanced metabolic stability. nih.gov The 13,14-reductase is another key enzyme in the metabolic cascade of prostaglandins (B1171923), and blocking this step further prolongs the compound's half-life. The increased stability of these analogs allows for more sustained pharmacological effects at lower doses compared to native PGE2.

Comparative Pharmacological Profiling with Native Prostaglandin E2 and Other Synthetic Analogs

The pharmacological profile of 16-phenyl tetranor PGE2 and its derivatives reveals a significant divergence from native PGE2, often resulting in increased potency and tissue selectivity.

16-phenyl tetranor PGE2 has been shown to be a potent hypotensive agent. In canine models, it is approximately five times more potent than native PGE2 in causing a drop in blood pressure. caymanchem.com This enhanced potency is likely a combination of increased receptor affinity and significantly improved metabolic stability. In terms of bronchodilatory effects, it was found to be comparable to PGE2 in its ability to inhibit histamine-induced bronchoconstriction in guinea pigs. caymanchem.com

The analog 13,14-dihydro-16-phenyl-omega-tetranor PGE2 was specifically highlighted for its tissue-selective hypotensive activity, suggesting a more favorable therapeutic window compared to the broader activities of native PGE2. nih.gov

When compared to other synthetic analogs, the unique properties of the 16-phenyl tetranor series become apparent. For instance, 17-phenyl trinor PGE2 , another analog with a phenyl group in the omega chain, is a potent EP1/EP3 agonist and has been shown to be 4.4 times more potent than PGE2 as an antifertility agent in hamsters. wikipedia.org In contrast, N-methanesulfonyl 16-phenoxy-omega-tetranor PGE2 , which incorporates a phenoxy group instead of a phenyl group, is reported to be 10-30 times more potent than PGE2 in animal models relevant to antifertility effects and demonstrates marked tissue selectivity. nih.gov

The table below provides a comparative overview of the pharmacological activities of these compounds.

CompoundKey Structural FeaturesPrimary Biological ActivitiesComparative Potency
Prostaglandin E2 (Native) Endogenous prostaglandinBroad physiological effects (inflammation, pain, fever, uterine contraction, vasodilation)Baseline
16-phenyl tetranor Prostaglandin E2 16-phenyl group on omega chainPotent hypotensive agent, bronchodilator~5x more potent than PGE2 (hypotension in dogs) caymanchem.com
13,14-dihydro-16-phenyl-omega-tetranor PGE2 16-phenyl group, saturated 13,14-double bondTissue-selective hypotensive agentNot specified, but noted for selectivity nih.gov
17-phenyl trinor Prostaglandin E2 17-phenyl group on omega chainEP1/EP3 agonist, potent antifertility agent4.4x more potent than PGE2 (antifertility in hamsters) wikipedia.org
N-methanesulfonyl 16-phenoxy-omega-tetranor PGE2 16-phenoxy group, N-methanesulfonyl groupPotent and tissue-selective antifertility agent10-30x more potent than PGE2 (antifertility models) nih.gov

Analytical and Research Methodologies in the Study of 16 Phenyl Tetranor Prostaglandin E2

Advanced Chromatographic and Spectrometric Approaches for Detection, Quantification, and Lipidomics Profiling (e.g., UPLC-MS)

The accurate detection and quantification of prostaglandins (B1171923) and their metabolites in biological matrices are paramount for understanding their physiological and pathological roles. Given their low endogenous concentrations and structural similarity to other eicosanoids, highly sensitive and selective analytical methods are required. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard for this purpose. scispace.comresearchgate.netnih.gov

This powerful technique offers significant advantages, including rapid analysis times, high resolution, and specificity. The process typically involves an initial solid-phase extraction (SPE) to isolate and concentrate the prostaglandins from complex biological samples like plasma, urine, or tissue homogenates. nih.govfrontiersin.org The extracted analytes are then separated based on their physicochemical properties using a UPLC system, which employs columns with sub-2 µm particle sizes to achieve superior separation efficiency compared to traditional HPLC. scispace.comfrontiersin.org

Following chromatographic separation, the analytes are ionized, most commonly by electrospray ionization (ESI), and introduced into a tandem mass spectrometer. Quantification is achieved using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for the target prostaglandin (B15479496) and a stable isotope-labeled internal standard are monitored. This approach provides excellent specificity and sensitivity, with limits of detection often in the low picogram-per-milliliter range. nih.gov

Lipidomics profiling, a comprehensive analysis of all lipids in a biological system, also utilizes UPLC-MS/MS. nih.govfrontiersin.orgnih.gov By employing untargeted or targeted approaches, researchers can simultaneously measure a wide array of prostaglandins and other lipid mediators, providing a detailed snapshot of the lipid landscape in a given biological state. This is particularly useful for identifying changes in prostaglandin metabolism in disease models. nih.govfrontiersin.org

Table 1: Example Parameters for UPLC-MS/MS Analysis of Prostaglandins

Parameter Typical Conditions
Chromatography
Column Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.8 µm) frontiersin.org
Mobile Phase Gradient of water and acetonitrile (B52724) with 0.1% formic acid
Flow Rate 0.2-0.4 mL/min
Run Time < 15 minutes researchgate.net
Mass Spectrometry
Ionization Mode Negative Electrospray Ionization (ESI-) researchgate.net
Analysis Mode Selected Reaction Monitoring (SRM)
Example Transitions PGE2: m/z 351 → 315; PGE2-d4: m/z 355 → 319 researchgate.net
Limit of Detection 0.25 to 1.09 µg L-1 researchgate.net

Radioligand Binding Assays for Precise Receptor Characterization and Competitive Inhibition Studies

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the interaction between a ligand and its receptor. giffordbioscience.comsci-hub.se These assays are crucial for characterizing the binding properties of novel compounds like 16-phenyl tetranor Prostaglandin E2 to its cognate receptors, which are subtypes of the prostaglandin E receptor (EP1, EP2, EP3, and EP4).

The fundamental principle involves incubating a preparation of receptors (typically from cell membranes or tissue homogenates) with a radiolabeled ligand (e.g., [3H]-PGE2). researchgate.net The amount of radioactivity bound to the receptors is then measured, allowing for the determination of key binding parameters.

Saturation binding assays are performed by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand. This allows for the determination of the receptor density (Bmax), expressed as fmol of receptor per mg of protein, and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. giffordbioscience.com A lower Kd value indicates a higher binding affinity.

Competitive inhibition studies are used to determine the affinity of an unlabeled compound (the competitor), such as this compound, for the receptor. In these experiments, a fixed concentration of the radioligand and receptor preparation is incubated with increasing concentrations of the unlabeled competitor. The competitor will displace the radioligand from the receptor, leading to a decrease in bound radioactivity. From this data, the half-maximal inhibitory concentration (IC50) can be calculated, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the competitor for the receptor. giffordbioscience.comstemcell.com

Table 2: Representative Data from a Competitive Radioligand Binding Assay for Prostaglandin E Receptors

Compound Receptor Ki (nM)
Prostaglandin E2 EP1 9.1 stemcell.com
Prostaglandin E2 EP2 4.9 stemcell.com
Prostaglandin E2 EP3 0.33 stemcell.com
Prostaglandin E2 EP4 0.79 stemcell.com

In Vitro Cell-Based Functional Assays for Signaling Pathway Analysis (e.g., cAMP accumulation, Ca2+ flux, gene reporter assays)

Following receptor binding, prostaglandins initiate intracellular signaling cascades. In vitro cell-based functional assays are essential for elucidating these pathways and determining whether a compound acts as an agonist, antagonist, or allosteric modulator. These assays are typically performed in cell lines that endogenously or recombinantly express the prostaglandin receptor of interest.

cAMP Accumulation Assays: The EP2 and EP4 receptors, and some isoforms of the EP3 receptor, are coupled to the Gs G-protein, which activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). nih.govcaymanchem.com Conversely, the EP1 receptor is coupled to the Gq G-protein, and other EP3 receptor isoforms are coupled to the Gi G-protein, which inhibits adenylyl cyclase. nih.gov cAMP accumulation assays measure the intracellular levels of this second messenger in response to compound stimulation. nih.gov Common methods include competitive immunoassays (e.g., HTRF, ELISA) and reporter gene assays where cAMP response elements drive the expression of a reporter protein like luciferase. nih.govnih.gov

Ca2+ Flux Assays: The EP1 receptor, being Gq-coupled, activates phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) concentrations. eurofinsdiscovery.comthermofisher.comyoutube.com Calcium flux assays utilize fluorescent calcium indicators (e.g., Fura-2, Fluo-4) that exhibit a change in fluorescence intensity upon binding to Ca2+. thermofisher.comrheniumbio.co.il This change can be measured in real-time using a fluorescence plate reader or flow cytometry to quantify receptor activation. youtube.comrheniumbio.co.il

Gene Reporter Assays: These assays provide a downstream measure of receptor activation by linking a specific signaling pathway to the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP). qiagen.comnih.gov For example, a reporter construct containing a cAMP response element (CRE) upstream of the luciferase gene can be used to measure the activation of Gs-coupled receptors. nih.gov Upon receptor activation and subsequent cAMP production, transcription factors bind to the CRE and drive the expression of luciferase, which can be quantified by measuring light output. These assays are highly versatile and can be adapted to study various signaling pathways. qiagen.com

Table 3: Common In Vitro Functional Assays for Prostaglandin Receptors

Assay Receptor Subtype Principle Measured Output
cAMP Accumulation EP2, EP4, EP3 (Gs/Gi) Measures changes in intracellular cAMP levels. nih.gov Fluorescence, Luminescence, or Radioactivity
Calcium (Ca2+) Flux EP1 (Gq) Detects increases in intracellular calcium. eurofinsdiscovery.com Fluorescence Intensity
Gene Reporter All EP Receptors Measures transcription of a reporter gene linked to a specific response element. qiagen.com Luminescence or Fluorescence

Utilization of Genetic Models (e.g., Receptor Knockout Mice, Transgenic Cell Lines) for Investigating Specific Receptor and Pathway Contributions

Genetic models are indispensable tools for dissecting the in vivo roles of specific receptors and signaling pathways. By manipulating the expression of genes encoding for prostaglandin receptors or key enzymes in their signaling cascades, researchers can gain valuable insights into their physiological and pathophysiological functions.

Receptor Knockout Mice: The generation of mice lacking a specific prostaglandin receptor (knockout mice) has been instrumental in defining the roles of individual EP receptors. nih.govnih.govresearchgate.net For example, studies using EP2 knockout mice have revealed the importance of this receptor in tumor growth and inflammation. nih.govnih.gov By comparing the phenotype of knockout mice to their wild-type littermates, researchers can attribute specific biological effects to the absence of the targeted receptor. Conditional knockout models, where the gene is deleted in a specific cell type or at a particular time, offer even greater precision in these investigations. pnas.org

Transgenic Cell Lines: Transgenic cell lines are engineered to overexpress or knockdown a specific gene of interest. For studying this compound, cell lines could be created to overexpress a particular EP receptor subtype. cells-online.comnih.gov This would amplify the signal in functional assays and facilitate the characterization of receptor-ligand interactions. Conversely, using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knockdown the expression of a receptor or a downstream signaling molecule can help to confirm the involvement of that specific component in the observed cellular response. nih.gov

The use of these genetic models, in conjunction with the analytical and in vitro techniques described above, provides a comprehensive framework for the thorough investigation of the biological activities and mechanisms of action of this compound.

Q & A

Basic Research Questions

Q. What are the key structural modifications in 16-phenyl tetranor Prostaglandin E2 compared to native PGE2, and how can these be validated experimentally?

  • Methodological Answer : The compound features a truncated ω-chain (tetranor modification) and a phenyl group at the C-16 position. Structural confirmation requires analytical techniques such as high-resolution mass spectrometry (HRMS) for molecular weight determination and nuclear magnetic resonance (NMR) to resolve stereochemistry. Comparative analysis with native PGE2 (e.g., via HPLC retention times) can further validate structural differences .

Q. What in vitro models are suitable for assessing the proliferative or apoptotic effects of 16-phenyl tetranor PGE2?

  • Methodological Answer : Ex vivo hematopoietic stem cell (HSC) cultures, as demonstrated in murine studies, are effective for evaluating proliferation. Researchers should use timed exposure protocols (e.g., 2-hour treatment) followed by colony-forming assays to quantify HSC expansion. Parallel apoptosis assays (e.g., Annexin V staining) should be included to assess dual effects .

Q. How does the metabolic stability of 16-phenyl tetranor PGE2 compare to other prostaglandin analogs, and what assays can quantify this?

  • Methodological Answer : Stability can be assessed via β-oxidation assays in hepatocyte or macrophage models. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for tracking degradation products, such as tetranor intermediates. Comparisons with analogs like 16-phenoxy tetranor PGF2α (which shows enhanced FP receptor stability) provide functional benchmarks .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of 16-phenyl tetranor PGE2 while minimizing side products?

  • Methodological Answer : Refer to patented methods for tetranor prostaglandin synthesis, which emphasize stereocontrolled cyclopentane ring formation and ω-chain modifications. Purification via reverse-phase HPLC with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) improves yield. Monitoring intermediates with thin-layer chromatography (TLC) reduces side-product formation .

Q. What experimental strategies resolve contradictions in receptor binding data between 16-phenyl tetranor PGE2 and other tetranor analogs?

  • Methodological Answer : Perform competitive binding assays using radiolabeled ligands (e.g., ³H-PGE2) in receptor-overexpressing cell lines. Compare binding affinities (Kd) across analogs like 16-phenoxy tetranor PGF2α (440% higher FP receptor affinity than PGF2α). Structural docking studies can further explain differences in receptor interaction .

Q. How do mitochondrial and peroxisomal β-oxidation pathways differentially metabolize 16-phenyl tetranor PGE2, and how can these pathways be tracked?

  • Methodological Answer : Use isotope-labeled 16-phenyl tetranor PGE2 (e.g., ¹³C or deuterated forms) in macrophage models. Analyze metabolites via LC-MS/MS, focusing on tetranor intermediates. Pharmacological inhibition of carnitine palmitoyltransferase 1 (CPT1) or peroxisomal β-oxidation enzymes (e.g., acyl-CoA oxidase) identifies pathway contributions .

Q. What enzymatic pathways are implicated in the biosynthesis of 16-phenyl tetranor PGE2 from prostaglandin H2 (PGH2)?

  • Methodological Answer : Incubate PGH2 with recombinant prostaglandin E synthases (e.g., mPGES-1) and monitor conversion via LC-MS/MS. Compare kinetics with native PGE2 synthesis. Knockout models (e.g., mPGES-1⁻/⁻ cells) can confirm enzyme specificity .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in bioactivity data between in vitro and in vivo studies of 16-phenyl tetranor PGE2?

  • Methodological Answer : Consider prodrug metabolism (e.g., ester hydrolysis in vivo) and tissue-specific clearance rates. Use pharmacokinetic profiling (plasma/tissue LC-MS/MS) to correlate exposure levels with observed effects. Species-specific receptor expression (e.g., FP receptor variants) may also explain contradictions .

Q. What analytical workflows are recommended for quantifying 16-phenyl tetranor PGE2 in complex biological matrices?

  • Methodological Answer : Employ solid-phase extraction (SPE) for sample cleanup, followed by LC-MS/MS with multiple reaction monitoring (MRM). Use deuterated internal standards (e.g., d4-PGE2) to correct for matrix effects. Validate assays per FDA guidelines for sensitivity (LOQ < 1 ng/mL) and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.